N-Phenylbenzenesulfonamide

HIV/AIDS Antiviral Reverse Transcriptase Inhibitor

Select N-Phenylbenzenesulfonamide (CAS 1678-25-7) for its proven, non-substitutable N-phenyl pharmacophore—critical for HIV-1 reverse transcriptase (derivative TI=1816.6) and LDHA inhibition (IC50=156 nM). The unique L-shaped geometry (≈89° dihedral angle) and optimal logP (~2.6–3.6) drive target engagement that generic benzenesulfonamides cannot match. Leverage robust QSAR models (r²=0.956 for Fusarium wilt) for agrochemical R&D. Purchase high-purity (≥98%) material for reproducible medicinal chemistry, cancer probe synthesis, and crop protection discovery. Standard B2B shipping; R&D use only.

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
CAS No. 1678-25-7
Cat. No. B157791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylbenzenesulfonamide
CAS1678-25-7
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H11NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10,13H
InChIKeyXAUGWFWQVYXATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylbenzenesulfonamide (CAS 1678-25-7): A Versatile Benzenesulfonamide Scaffold for Pharmaceutical and Agrochemical Research


N-Phenylbenzenesulfonamide (CAS 1678-25-7), also known as benzenesulfonanilide, is a foundational building block in medicinal and agricultural chemistry. With a molecular weight of 233.29 g/mol, it features a sulfonamide group linking two phenyl rings, conferring distinct chemical and biological properties [1]. As a benzenesulfonamide derivative, it serves as a crucial scaffold for the design of bioactive molecules targeting a range of therapeutic areas, including antiviral, anticancer, anti-inflammatory, and fungicidal applications . Its defined structure allows for strategic derivatization to explore structure-activity relationships and optimize pharmacological profiles [2].

Why Generic Substitution of N-Phenylbenzenesulfonamide is Not Straightforward: A Comparative Perspective


Substituting N-Phenylbenzenesulfonamide (CAS 1678-25-7) with a generic benzenesulfonamide or a simple N-alkyl analog is scientifically unsound due to the profound impact of its unique N-phenyl substitution on target selectivity, potency, and physicochemical properties. While the benzenesulfonamide core is a known pharmacophore, the specific N-phenyl group in N-Phenylbenzenesulfonamide is not merely a substituent; it is a critical determinant of molecular recognition, as demonstrated by its essential role in forming high-affinity interactions with targets like HIV-1 reverse transcriptase and lactate dehydrogenase A [1][2]. Furthermore, its distinct L-shaped geometry (≈89° dihedral angle between rings) and specific lipophilicity profile (logP ~2.6-3.6) directly influence membrane permeability and target engagement, factors that are not conserved across simpler analogs . The quantitative evidence below illustrates that seemingly minor structural modifications lead to significant functional divergence, rendering generic substitution a high-risk approach for reproducible research and development.

Quantitative Differentiation of N-Phenylbenzenesulfonamide: Comparative Evidence Against Close Analogs


HIV-1 Inhibition: N-Phenylbenzenesulfonamide Derivative Outperforms Clinical Candidate GW678248 in Therapeutic Index

An N-phenylbenzenesulfonamide derivative (compound 13f) demonstrated a significantly superior Therapeutic Index (TI) compared to the clinical-stage NNRTI GW678248. In the same antiviral assay against wild-type HIV-1, 13f achieved an EC50 of 0.108 μmol/L with a TI of 1816.6 [1]. This contrasts with the benzophenone-based NNRTI GW678248, which was reported to have a TI of 1040 [2]. This 1.75-fold improvement in TI suggests a potentially wider safety margin for the N-phenylbenzenesulfonamide chemotype, a critical parameter in antiviral drug development.

HIV/AIDS Antiviral Reverse Transcriptase Inhibitor

LDHA Inhibition for Pancreatic Cancer: N-Phenylbenzenesulfonamide Chemotype Identified as a Potent Novel Inhibitor

A machine-learning-driven study identified N-phenylbenzenesulfonamides as a novel chemotype for LDHA inhibition, a target previously considered difficult to drug with limited chemotype diversity. The initial hit, compound 9, demonstrated an IC50 of 720 nM against LDHA. Subsequent optimization yielded compound 28 with an IC50 of 156 nM, which also showed robust in vivo efficacy in a pancreatic cancer model following oral administration at 100 mg/kg [1]. This represents a de novo identification of this scaffold's activity against LDHA, providing a unique starting point compared to known but structurally distinct LDHA inhibitors such as FX11 (IC50 ~ 7-30 μM) or GSK2837808A [2].

Pancreatic Cancer Oncology Lactate Dehydrogenase A (LDHA) Inhibitor

Anti-Inflammatory Dual-Target Inhibition: N-Phenylbenzenesulfonamide Derivative 47 Surpasses Class-Level 5-LO Inhibition in Cells

The N-phenylbenzenesulfonamide derivative 47 exhibits significantly enhanced potency in a cellular context compared to isolated enzyme assays, a property not uniformly observed in the benzenesulfonamide class. While 47 showed an IC50 of 2.3 μM on isolated 5-lipoxygenase (5-LO), its potency increased nearly 6-fold in an intact cellular environment, achieving an IC50 of 0.4 μM for 5-LO in human polymorphonuclear leukocytes [1]. This cellular potency is critical for physiological relevance. In contrast, many simpler benzenesulfonamide analogs, while active in isolated enzyme assays, often suffer from reduced cellular potency due to permeability or binding issues [2].

Inflammation Dual Inhibitor 5-Lipoxygenase (5-LO) mPGES-1

Fungicidal Activity: N-Phenylbenzenesulfonamide Analogs Show Superior Predictive QSAR Models Over N-Phenyl-2-thienylsulfonamides

Comparative 3D-QSAR studies on fungicidal activity against Fusarium wilt (Fusarium oxysporum) revealed that CoMFA models for N-phenylbenzenesulfonamide analogs possessed significantly better predictive power and fitness than those for N-phenyl-2-thienylsulfonamide analogs. Specifically, the optimized CoMFA model for N-phenylbenzenesulfonamides yielded a cross-validated correlation coefficient (q²) of 0.523 and a non-cross-validated coefficient (r²) of 0.956 [1]. While the study does not provide a direct q² for the thienyl series, it explicitly states that the CoMFA models for the benzenesulfonamide series had 'better predictability and fitness' than those for the thienyl series [1], indicating a more reliable structure-activity landscape for rational analog design.

Agricultural Chemistry Fungicide QSAR Fusarium oxysporum

Physicochemical Profile: N-Phenylbenzenesulfonamide's Solid-State Stability Distinguishes It from Lower-Melting Analogs

N-Phenylbenzenesulfonamide (CAS 1678-25-7) possesses a melting point of 110°C , which is significantly higher than that of its close analog N-methylbenzenesulfonamide (melting point ≈ 29-30°C) [1]. This elevated melting point is a direct consequence of stronger intermolecular forces enabled by the N-phenyl ring, translating to superior physical stability as a solid. The compound is also described as being chemically stable under normal temperatures and pressures . This characteristic simplifies handling, storage, and formulation development compared to lower-melting, potentially waxy or oily analogs.

Formulation Stability Solid-State Chemistry

Recommended Research and Industrial Application Scenarios for N-Phenylbenzenesulfonamide (CAS 1678-25-7)


Antiviral Lead Discovery: Developing Novel NNRTIs with a Potentially Wider Therapeutic Window

Leveraging the superior Therapeutic Index demonstrated by N-phenylbenzenesulfonamide derivative 13f (TI = 1816.6) against wild-type HIV-1, this compound is an ideal starting point for medicinal chemistry programs focused on next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). The defined SAR [1] allows for targeted modifications to improve potency, pharmacokinetics, and resistance profiles, aiming for candidates with improved safety margins compared to earlier clinical candidates like GW678248 [2].

Cancer Metabolism Research: Probing LDHA as a Therapeutic Target with a Novel Chemotype

The identification of N-phenylbenzenesulfonamides as a novel and potent chemotype for LDHA inhibition (IC50 = 156 nM for compound 28) provides a critical new tool for cancer research [1]. This scaffold can be used to design and synthesize chemical probes to study the role of LDHA in various cancer models, particularly in pancreatic cancer where compound 28 showed oral in vivo efficacy, and to explore this distinct chemotype space for potential therapeutic development [1].

Dual-Action Anti-Inflammatory Agent Development: Optimizing for Cellular Potency

The dual inhibitory activity of the N-phenylbenzenesulfonamide derivative 47 against mPGES-1 and 5-LO, coupled with its superior potency in intact cells (IC50 = 0.4 μM), positions it as a privileged scaffold for developing novel anti-inflammatory therapeutics [1]. Researchers can utilize this core to design dual inhibitors that effectively modulate lipid mediator biosynthesis in a cellular environment, potentially overcoming limitations of single-target agents and offering a unique pharmacological profile [1].

Agrochemical Fungicide Design: Rational Optimization Using Predictive QSAR Models

For agrochemical research, the robust and highly predictive QSAR models (q² = 0.523, r² = 0.956) established for N-phenylbenzenesulfonamide analogs against Fusarium wilt [1] enable a rational design approach for new fungicides. This data-driven strategy allows researchers to prioritize the synthesis of novel N-phenylbenzenesulfonamide derivatives with a higher probability of potent antifungal activity, thereby increasing the efficiency and success rate of crop protection discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Phenylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.